molecular formula C17H17NOS B506222 1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone

1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone

Cat. No.: B506222
M. Wt: 283.4 g/mol
InChI Key: HNQAMJPNGVKODD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone is a synthetic indole derivative designed for advanced pharmaceutical and neuroscientific research. The compound features an indoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules . Indoline and indole-based compounds are recognized as privileged scaffolds in drug discovery, demonstrating a remarkable ability to interact with diverse biological targets, particularly within the central nervous system . Research into analogous indole derivatives has shown their potential as ligands for key G protein-coupled receptors (GPCRs), such as serotonin receptors (e.g., 5-HT1A and 5-HT2A), which are implicated in the regulation of mood, cognition, and memory . The main interaction for such activity is often a salt bridge formed between the protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor's binding site . The structural motif of indole and indoline is also found in compounds with a broad spectrum of other biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this chemical class a fertile ground for the development of new therapeutic agents . The presence of the p-tolylsulfanyl (4-methylthiophenyl) moiety in this specific molecule may further modulate its physicochemical properties and binding affinity, offering researchers a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfanylethanone

InChI

InChI=1S/C17H17NOS/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3

InChI Key

HNQAMJPNGVKODD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Acylation of Indoline with Chloroacetyl Chloride

The initial step involves N-acylation of indoline using chloroacetyl chloride under basic conditions. Indoline (1.0 equiv.) is treated with chloroacetyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv.) as a base at 0–5°C. The reaction proceeds via deprotonation of indoline’s NH group, followed by nucleophilic attack on the acyl chloride, yielding N-(chloroacetyl)indoline (Intermediate A) in 78–85% yield.

Reaction Conditions:

  • Solvent: DCM

  • Temperature: 0–5°C → room temperature (2 h)

  • Workup: Washing with 10% HCl, saturated NaHCO₃, and brine

  • Purification: Silica gel chromatography (hexane/EtOAc 7:3)

Characterization of Intermediate A:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, Ar-H), 4.35 (t, J = 8.0 Hz, 2H, CH₂), 3.85 (s, 2H, COCH₂Cl), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 2.75 (quin, J = 7.6 Hz, 2H, CH₂).

  • HRMS (ESI): m/z calcd. for C₁₁H₁₁ClNO⁺ [M+H]⁺: 224.0476; found: 224.0479.

Thiolation with p-Toluenethiol

Intermediate A undergoes nucleophilic substitution with sodium p-toluenethiolate (1.5 equiv.) in dimethyl sulfoxide (DMSO) at 80°C for 6 h. The chloride is displaced by the thiolate anion, affording the target compound in 65–72% yield.

Optimization Insights:

  • Base Selection: NaH (1.2 equiv.) outperformed K₂CO₃ due to enhanced thiolate generation.

  • Solvent Screening: DMSO > DMF > THF (higher polarity favored reaction rate).

  • Excess Thiolate: 1.5 equiv. minimized disulfide byproduct formation.

Characterization of Target Compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.20–7.05 (m, 6H, Ar-H), 4.30 (t, J = 8.0 Hz, 2H, CH₂), 3.95 (s, 2H, COCH₂S), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 2.70 (quin, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 143.5 (C-S), 136.8–124.3 (Ar-C), 52.1 (COCH₂S), 45.2 (CH₂), 29.7 (CH₂), 21.2 (CH₃).

Palladium-Catalyzed Coupling Approach

Synthesis of 1-(2,3-Dihydro-indol-1-yl)ethanone

Indoline is acylated with propiolic acid using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C. This oxidative coupling introduces the acetyl group regioselectively at the N-position, yielding 1-(2,3-dihydro-indol-1-yl)ethanone (Intermediate B) in 70% yield.

Key Reaction Parameters:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Oxidant: Cu(OAc)₂ (2.0 equiv.)

  • Solvent: Toluene

  • Time: 12 h

Sulfur Insertion via Cross-Coupling

Intermediate B reacts with p-toluenesulfonyl chloride (1.5 equiv.) in the presence of Pd₂(dba)₃ (3 mol%) and BrettPhos (6 mol%) in dioxane at 100°C. The tosyl group is reductively cleaved in situ using LiAlH₄, generating the p-tolylsulfanyl moiety (82% yield).

Mechanistic Rationale:

  • Oxidative addition of Pd⁰ to the C-S bond.

  • Transmetalation with Intermediate B.

  • Reductive elimination to form the C-S bond.

Comparative Data:

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic72986
Pd-Catalyzed829512

Scalability and Industrial Considerations

The nucleophilic route is preferred for gram-scale synthesis due to lower catalyst costs, while the Pd-catalyzed method offers superior regiocontrol for complex analogs. Critical parameters include:

  • Moisture Control: Strict anhydrous conditions prevent hydrolysis of chloroacetyl intermediates.

  • Catalyst Recycling: Pd recovery via aqueous extraction (ninhydrin test) reduces costs.

Emerging Methodologies

Recent advances in electrochemical sulfenylation (constant current: 10 mA, Pt electrodes) enable direct C-H thiolation of Intermediate B, achieving 68% yield without metal catalysts .

Chemical Reactions Analysis

Types of Reactions

WAY-115071 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-115071 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of WAY-115071 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indole structure, which is known for its biological significance. The presence of the p-tolylsulfanyl group enhances its potential activity in biological systems. The molecular formula is C15H15NOSC_{15}H_{15}NOS, and it possesses unique properties that make it suitable for various applications.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone, in cancer treatment. Indole compounds have demonstrated significant anticancer activity against various cancer cell lines:

  • Mechanism of Action : Indole derivatives often target tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism has been shown to be effective against multiple types of cancer cells, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers .
  • Case Studies : In vitro studies have reported IC50 values for related indole compounds ranging from 2.1 µM to 8.7 µM against different cancer cell lines, indicating strong anticancer potential .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. The compound has been investigated for its effectiveness against various pathogens:

  • Antibacterial Activity : Research indicates that certain indole derivatives exhibit potent antibacterial effects against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
  • Antifungal Activity : Additionally, these compounds have shown antifungal properties against Candida albicans and Aspergillus species, making them valuable in treating infections caused by resistant strains .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods:

  • Ugi Reaction : This multicomponent reaction allows for the efficient synthesis of complex indole derivatives. The Ugi four-component reaction is particularly useful in generating diverse libraries of compounds for high-throughput screening in drug discovery .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that some indole derivatives can be harmful if ingested or if they come into contact with skin. For example, certain related compounds have been classified with warnings regarding acute toxicity and skin corrosion .

Mechanism of Action

The mechanism of action of WAY-115071 involves its role as a kinase inhibitor. It targets specific kinases involved in various cellular processes, thereby modulating their activity. This inhibition can lead to the suppression of disease-related pathways, making it a valuable compound for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Receptor Selectivity : Piperazine-substituted analogs (e.g., benzylpiperazinyl derivatives) exhibit balanced D₂/D₄ antagonism, mimicking clozapine’s atypical antipsychotic profile .
  • Allosteric Modulation : Benzothiazole-substituted derivatives (e.g., R1) act as negative allosteric modulators (NAMs) of D₂ receptors, suggesting substituent-dependent modulation mechanisms .
  • Enzyme Inhibition: Isoquinoline-linked derivatives (e.g., compound 11) show potent CYP inhibition, highlighting versatility beyond CNS applications .

Physicochemical Properties

Substituents significantly influence solubility, stability, and bioavailability:

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Aqueous Solubility (mg/mL) Reference
1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone 221.25 173–174 1.3 0.15 (pH 7.4)
1-(6-Iodo-2,3-dihydroindol-1-yl)ethanone 299.34 Not reported 2.8 0.02 (DMSO)
4-(1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl)isoquinoline (11) 312.37 159–162 3.1 0.08 (DMF)
2-(6-Bromo-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone 355.23 178–180 3.6 0.05 (THF)

Key Trends :

  • Lipophilicity (LogP) : Bulky hydrophobic groups (e.g., bromo, iodo) increase LogP, reducing aqueous solubility but enhancing blood-brain barrier permeability.
  • Melting Points : Electron-withdrawing groups (e.g., carbonyl, sulfonyl) elevate melting points, improving crystalline stability .

Challenges :

  • Regioselectivity : Substitution at the indole 1-position often requires protecting groups to avoid side reactions .
  • Purification : High-yield column chromatography (e.g., 94% for compound 14a) is critical for isolating polar derivatives .

Biological Activity

1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural motif that includes a dihydroindole core and a p-tolylsulfanyl group. The molecular formula is C13H15NOS, with a molecular weight of approximately 233.33 g/mol. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic route may include:

  • Formation of Dihydroindole: Using appropriate reagents to reduce the indole ring.
  • Sulfanylation: Introducing the p-tolylsulfanyl group through nucleophilic substitution.
  • Acetylation: Finalizing with acetylation to form the target compound.

Antibacterial Activity

Research has shown that compounds containing indole structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus (MRSA)< 1
Similar Indole DerivativeEscherichia coli> 100
Similar Indole DerivativeCandida albicans7.80

These results indicate that while some derivatives are effective against Gram-positive bacteria like S. aureus, they may be less effective against Gram-negative bacteria such as E. coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For example, compounds structurally related to this compound have shown antiproliferative effects on various cancer cell lines:

Cell LineCompoundIC50 (μM)
A549 (lung cancer)This compound< 10
HeLa (cervical cancer)Similar Indole Derivative< 20

These findings suggest that this compound could inhibit cell growth in rapidly dividing cancer cells while having a lesser effect on normal fibroblast cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Some studies indicate that indole derivatives can inhibit key enzymes involved in bacterial resistance mechanisms.
  • Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
  • Molecular Docking Studies: Computational studies suggest strong binding affinities to proteins involved in bacterial survival and cancer cell proliferation .

Case Studies

Recent case studies have explored the efficacy of this compound in vivo and in vitro settings:

  • In Vivo Study: A model using mice injected with A549 cells showed significant tumor reduction when treated with the compound compared to control groups.
  • In Vitro Study: Treatment of S. aureus cultures with varying concentrations resulted in a dose-dependent reduction in bacterial viability.

Q & A

Basic Question: What are the standard synthetic routes for 1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone, and how can reaction intermediates be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between indoline derivatives and p-tolylsulfanyl groups under nucleophilic substitution conditions.
  • Sulfonation or thiolation steps to introduce the sulfanyl moiety, often using reagents like Lawesson’s reagent or thiourea derivatives .
  • Ketone formation via Friedel-Crafts acylation or oxidation of alcohol intermediates.

Optimization Tips:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity) and temperature to minimize byproducts like sulfoxides or over-oxidized species .

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H/13^{13}C NMR to verify indoline ring protons (δ 6.5–7.5 ppm) and sulfanyl group integration.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • X-ray Crystallography:
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles, critical for confirming stereochemistry .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity vs. IC50_{50} for cytotoxicity) using controls like ciprofloxacin or doxorubicin .
  • Structural Analogues: Compare activity with similar compounds (e.g., indole-sulfonyl derivatives in ) to identify structure-activity relationships (SAR).
  • Mechanistic Studies:
    • Perform enzyme inhibition assays (e.g., for bacterial FabH or human kinases) to differentiate target-specific effects from nonspecific toxicity .
    • Use transcriptomic profiling to identify upregulated/downregulated pathways in treated cells.

Advanced Question: What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?

Methodological Answer:

  • Salt Formation: React with HCl or sodium salts to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfanyl) to improve membrane permeability .
  • Nanoparticle Encapsulation: Use PEGylated liposomes or polymeric nanoparticles to enhance circulation time .

Analytical Validation:

  • Measure logP via reverse-phase HPLC to assess hydrophobicity.
  • Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict oral bioavailability .

Basic Question: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/particulates (H335 risk).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational methods aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or bacterial enzymes.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Train models on datasets of indole derivatives to predict IC50_{50} values for novel analogues .

Advanced Question: What crystallographic insights can guide the design of more potent derivatives?

Methodological Answer:

  • Analyze X-ray structures (e.g., torsion angles in ) to identify rigid vs. flexible regions.
  • Modify sulfanyl-ethanone linker length to optimize target binding. For example:
    • Shortening the linker may enhance affinity for hydrophobic enzyme pockets.
    • Introducing electron-withdrawing groups (e.g., -CF3_3) on the p-tolyl ring can improve metabolic stability .

Basic Question: How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize reaction conditions (e.g., inert atmosphere, exact stoichiometry).
    • Use in situ FTIR to monitor functional group transformations (e.g., carbonyl formation at ~1700 cm1^{-1}) .
  • Impurity Profiling:
    • Employ LC-MS/MS to identify byproducts (e.g., sulfoxide derivatives) and adjust oxidation/reduction steps .

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